molecular formula C9H7BrN2 B13962966 6-Bromo-4-cyclopropylnicotinonitrile

6-Bromo-4-cyclopropylnicotinonitrile

Cat. No.: B13962966
M. Wt: 223.07 g/mol
InChI Key: FBBHNQHZWYNSHY-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group at the 4th position, and a nitrile group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amines or other reduced forms of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the cyclopropyl group.

    2-Pyridinecarbonitrile: Lacks both the bromine and cyclopropyl groups.

Uniqueness

6-Bromo-4-cyclopropyl-3-pyridinecarbonitrile is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

6-bromo-4-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H7BrN2/c10-9-3-8(6-1-2-6)7(4-11)5-12-9/h3,5-6H,1-2H2

InChI Key

FBBHNQHZWYNSHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=C2C#N)Br

Origin of Product

United States

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